molecular formula C18H20FN3O3 B2766820 (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methoxyphenyl)methanone CAS No. 2034574-09-7

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methoxyphenyl)methanone

Cat. No.: B2766820
CAS No.: 2034574-09-7
M. Wt: 345.374
InChI Key: WLVCUKBJHZNJBK-UHFFFAOYSA-N
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Description

The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methoxyphenyl)methanone is a pyrimidine derivative . It falls under the class of pyrrolidines. It is used in scientific research for various applications, including drug discovery and development, molecular biology studies, and chemical synthesis.


Synthesis Analysis

The compound has been synthesized by researchers as a potential drug candidate due to its unique molecular structure and potential therapeutic effects. It is used as a building block in the preparation of bio-active compounds .

Scientific Research Applications

  • Chemistry

  • As a building block for more complex molecules in synthetic organic chemistry.

  • Study of reaction mechanisms involving its functional groups.

  • Biology

  • Potential as a ligand for biological receptors, aiding in drug discovery.

  • Medicine

  • Investigated for pharmacological activity, including potential therapeutic effects.

  • Industry

  • Could be used in material science for creating novel polymers or advanced materials with specific properties.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methoxyphenyl)methanone typically involves multistep organic reactions. Key steps could include:

  • Formation of the pyrimidine core through cyclization of intermediates.

  • Introduction of the ethyl and fluorine substituents via targeted substitution reactions.

  • Coupling of the pyrimidine and pyrrolidine moieties through nucleophilic substitution or palladium-catalyzed cross-coupling.

  • Incorporation of the methoxyphenyl group through etherification or direct methoxylation.

  • Industrial Production Methods: Scaling up the synthesis for industrial production would require optimization of reaction conditions to improve yield and purity. Techniques like continuous flow synthesis and catalytic enhancements may be employed. Reagent recycling and waste minimization are crucial for sustainable industrial production.

Chemical Reactions Analysis

  • Types of Reactions It Undergoes

  • Oxidation: The compound could undergo oxidation at specific positions to introduce hydroxyl or carbonyl groups.

  • Reduction: Reduction reactions might target the pyrimidine ring or other functional groups to generate reduced derivatives.

  • Substitution: The fluorine and ethyl substituents on the pyrimidine ring can participate in nucleophilic or electrophilic substitution reactions.

  • Common Reagents and Conditions

  • Oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution reactions often use strong bases or acidic catalysts.

  • Major Products Formed

  • Oxidation may yield ketones or alcohols.

  • Reduction might produce fully hydrogenated derivatives.

  • Substitution reactions can introduce various functional groups, altering the compound's properties.

Mechanism of Action

  • Mechanism by Which the Compound Exerts Its Effects: The compound's effects are dictated by its molecular structure, enabling interactions with biological macromolecules or catalytic sites in industrial processes.

  • Molecular Targets and Pathways Involved

  • Binding to enzymatic active sites, altering enzymatic activity.

  • Interaction with cellular receptors, modulating signaling pathways.

Comparison with Similar Compounds

  • (3-((6-Propyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methoxyphenyl)methanone: : Similar but with a propyl group instead of ethyl.

  • (3-((6-Ethyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methoxyphenyl)methanone: : Contains chlorine instead of fluorine.

This compound's complexity makes it a fascinating subject for ongoing research and application across various scientific disciplines.

Properties

IUPAC Name

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c1-3-14-16(19)17(21-11-20-14)25-12-8-9-22(10-12)18(23)13-6-4-5-7-15(13)24-2/h4-7,11-12H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVCUKBJHZNJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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